6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione
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Overview
Description
6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The unique structural features of this compound make it a valuable scaffold in medicinal chemistry and material science due to its significant photophysical properties .
Preparation Methods
The synthesis of 6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione typically involves the condensation of isoflavone and 3-aminopyrazole. This reaction can be carried out under conventional heating or microwave irradiation. The use of microwave irradiation has been shown to improve yields and reduce reaction times compared to conventional heating . Industrial production methods may involve scaling up this synthetic route under controlled conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. By binding to these enzymes, the compound can disrupt the signaling pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5,6-Diarylpyrazolo[1,5-a]pyrimidines: These compounds have similar structural features but differ in the substitution pattern on the pyrazole and pyrimidine rings.
6,7-Diarylpyrazolo[1,5-a]pyrimidines: These derivatives also share the fused ring structure but have different aryl groups attached to the rings. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64836-16-4 |
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Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
6,6-diethyl-2-phenyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C16H17N3O2/c1-3-16(4-2)14(20)17-13-10-12(18-19(13)15(16)21)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,17,20) |
InChI Key |
FGXCDGAKJLRLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC2=CC(=NN2C1=O)C3=CC=CC=C3)CC |
Origin of Product |
United States |
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